molecular formula C23H25N3O4 B14955004 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B14955004
M. Wt: 407.5 g/mol
InChI Key: JVWMWUKNWXFEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a pyrazole moiety, both of which are substituted with methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone include:

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-nitrophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy groups and the pyrazole moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates elements known for biological activity, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4C_{20}H_{24}N_2O_4 with a molecular weight of 356.42 g/mol. The compound features a dihydroisoquinoline ring and a pyrazole moiety, both of which are associated with various biological activities.

Research indicates that compounds similar to this one may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some isoquinoline derivatives have been shown to inhibit enzymes such as monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .
  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which helps in reducing oxidative stress in cells .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and protecting against neuronal death .

Anticancer Activity

Recent studies have explored the anticancer potential of isoquinoline derivatives. For example:

  • In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. A study reported that derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines .
  • Mechanistic Insights : The anticancer activity is hypothesized to involve apoptosis induction via mitochondrial pathways and modulation of signaling pathways related to cell survival .

Neuropharmacological Effects

The compound's structural components suggest potential applications in treating neurological disorders:

  • Antidepressant-like Effects : Similar molecules have shown promise in preclinical models for depression by enhancing serotonergic activity .
  • Cognitive Enhancement : Some studies indicate that isoquinoline derivatives may improve cognitive functions by enhancing cholinergic signaling in the brain .

Case Studies

  • Study on Neuroprotective Effects :
    • Objective : To evaluate the neuroprotective effects of similar compounds against oxidative stress.
    • Findings : The compounds significantly reduced neuronal cell death induced by oxidative stressors in vitro, suggesting a protective mechanism mediated through antioxidant pathways .
  • Anticancer Efficacy Evaluation :
    • Objective : Assess the cytotoxicity of the compound on human cancer cell lines.
    • Results : The study found that the compound reduced viability in breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Tables

Biological ActivityStudy TypeModel UsedKey Findings
AnticancerIn VitroBreast Cancer Cell LinesSignificant reduction in cell viability; apoptosis induction observed
NeuroprotectionPreclinicalNeuronal Cell LinesReduction in oxidative stress-induced cell death; enhanced survival rates

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves coupling a dihydroisoquinoline precursor with a substituted pyrazole moiety. Key steps include:

  • Intermediate Preparation: React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a carbonylating agent (e.g., phosgene or triphosgene) to form the methanone core.
  • Pyrazole Functionalization: Synthesize 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl via condensation of hydrazine derivatives with β-ketoesters under acidic conditions .
  • Coupling Reaction: Use a nucleophilic substitution or Ullmann-type coupling to link the dihydroisoquinoline and pyrazole moieties. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd/C or CuI) .
  • Purification: Recrystallize from ethanol/DMF (1:1) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer:

  • 1H/13C NMR: Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), pyrazole protons (δ ~6.5–7.5 ppm), and dihydroisoquinoline backbone (δ ~2.5–3.5 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and aromatic C-H bending at ~700–800 cm⁻¹ .
  • HPLC-MS: Use a C18 column (MeCN/H2O gradient) to verify purity and molecular ion ([M+H]⁺) .
  • X-ray Crystallography: Resolve dihedral angles between the pyrazole and dihydroisoquinoline planes to confirm stereochemistry .

Q. How does the compound’s conformation impact its physicochemical properties?

  • Methodological Answer:

  • Dihedral Angle Analysis: X-ray data from analogous compounds (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) show dihedral angles of 15–25° between aromatic rings, influencing solubility and crystallinity .
  • LogP Calculation: Predict hydrophobicity (cLogP ~2.8) using software like ChemAxon, validated via reverse-phase HPLC retention times .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer:

  • Substituent Variation: Systematically modify methoxy groups (6,7-positions) and pyrazole substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) .
  • Bioassay Integration: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, pyrazoline analogs in showed IC50 values <10 µM against bacterial pathogens .
  • Data Correlation: Use multivariate analysis to link electronic parameters (Hammett σ) with activity trends .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer:

  • Purity Verification: Re-examine compound batches via DSC (melting point consistency) and elemental analysis to rule out impurities .
  • Assay Reproducibility: Standardize protocols (e.g., fixed incubation time, solvent/DMSO concentration ≤1%) to minimize variability .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., dihydroisoquinoline derivatives in ) to identify confounding factors like off-target effects .

Q. What computational methods are suitable for predicting binding modes and metabolic stability?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to prioritize derivatives with favorable binding energies .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict reactive sites for metabolism (e.g., demethylation of methoxy groups) .
  • MD Simulations: Simulate solvation dynamics in explicit water to estimate half-life under physiological conditions .

Q. How can stability issues in aqueous solutions be mitigated during formulation?

  • Methodological Answer:

  • Degradation Pathways: Identify pH-sensitive bonds (e.g., ester groups) via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Excipient Screening: Test cyclodextrins or PEG-based matrices to enhance solubility while reducing hydrolysis .
  • Lyophilization: Formulate as a lyophilized powder with trehalose (1:1 w/w) for long-term storage .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C23H25N3O4/c1-25-20(13-19(24-25)15-5-7-18(28-2)8-6-15)23(27)26-10-9-16-11-21(29-3)22(30-4)12-17(16)14-26/h5-8,11-13H,9-10,14H2,1-4H3

InChI Key

JVWMWUKNWXFEAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.